molecular formula C19H13N5O5S B2932082 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide CAS No. 893988-18-6

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide

Cat. No. B2932082
CAS RN: 893988-18-6
M. Wt: 423.4
InChI Key: XKTPGDUDDRBBQC-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazoles are a type of heterocyclic organic compounds that have been the focus of many research studies due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

Imidazo[2,1-b]thiazoles have a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-b]thiazoles is characterized by the ability of the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole, a component of imidazo[2,1-b]thiazoles, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a boiling point of 116–118°C .

Scientific Research Applications

Synthesis and Antimicrobial Properties

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide and its derivatives have been extensively researched for their potential antimicrobial properties. A study focusing on the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring demonstrated valuable therapeutic intervention possibilities for treating microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). This research highlights the compound's significance in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Material Synthesis and Characterization

Research into the synthesis and characterization of novel materials, including polymers and aromatic polyimides, showcases another significant application of thiazole derivatives. For instance, novel diamines synthesized from derivatives have been polymerized with various anhydrides to produce polyimides with a range of solubilities and thermal properties, indicating potential applications in advanced material science and engineering (Butt et al., 2005).

Pharmacological and Biological Activities

The exploration of thiazole derivatives in pharmacology and biology has led to discoveries in cancer treatment, antioxidant properties, and anti-inflammatory activities. For instance, specific thiazole derivatives have been identified as kinesin spindle protein inhibitors, showing potential as anticancer agents due to their ability to arrest cells in mitosis, leading to cellular death (Theoclitou et al., 2011). Moreover, some derivatives have shown significant antioxidant properties, offering potential applications in protecting against oxidative stress-related diseases (Kuş et al., 2004).

Antimicrobial and Antifungal Screening

Further antimicrobial screenings of thiazole derivatives reveal their broad-spectrum efficacy against various bacterial and fungal strains, underscoring the potential for developing new antimicrobial and antifungal agents. Studies have shown that specific derivatives exhibit significant inhibitory action against bacteria and fungi, suggesting their application in treating infections resistant to conventional treatments (Desai, Rajpara, & Joshi, 2013).

Safety and Hazards

The safety and hazards of imidazo[2,1-b]thiazoles can vary depending on their specific structure and substituents. Some imidazo[2,1-b]thiazoles have been found to be cytotoxic, indicating potential hazards .

Future Directions

Future research on imidazo[2,1-b]thiazoles may focus on designing and developing new derivatives with improved biological activities and lesser side effects . This could involve optimizing the structure of the compounds, exploring new synthesis methods, or investigating their mechanisms of action in more detail .

properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O5S/c1-11-10-30-19-21-17(9-22(11)19)12-2-4-14(5-3-12)20-18(25)13-6-15(23(26)27)8-16(7-13)24(28)29/h2-10H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTPGDUDDRBBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide

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